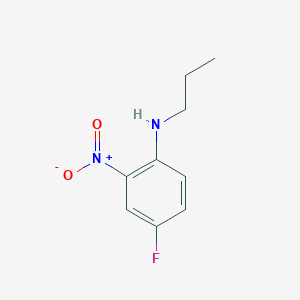

4-fluoro-2-nitro-N-propylaniline

Description

BenchChem offers high-quality 4-fluoro-2-nitro-N-propylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-2-nitro-N-propylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-2-nitro-N-propylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYAUZOGRURNIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of 4-fluoro-2-nitro-N-propylaniline

[1]

Executive Summary

4-Fluoro-2-nitro-N-propylaniline is a functionalized aromatic amine derivative used primarily as a scaffold in the synthesis of benzimidazole-based therapeutics and fluorinated dyes. Characterized by the presence of a strongly electron-withdrawing nitro group ortho to the amine and a fluorine atom in the para position, this molecule exhibits unique electronic properties that facilitate specific nucleophilic substitutions and reductions.

This guide provides a comprehensive breakdown of its molecular architecture, validated synthetic protocols via Nucleophilic Aromatic Substitution (

Molecular Architecture & Physicochemical Properties[2]

Structural Identification

The molecule consists of an aniline core substituted with a propyl chain on the nitrogen, a nitro group at the ortho (2) position, and a fluorine atom at the para (4) position.

| Property | Data |

| IUPAC Name | 4-fluoro-2-nitro-N-propylbenzenamine |

| Common Name | 4-Fluoro-2-nitro-N-propylaniline |

| Molecular Formula | |

| Molecular Weight (Average) | 198.20 g/mol |

| Monoisotopic Mass | 198.0805 Da |

| Parent Compound CAS | 364-78-3 (4-Fluoro-2-nitroaniline) |

| Physical State | Orange to Red Crystalline Solid or Viscous Oil (dependent on purity) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |

Electronic & Steric Features

-

Nitro Group (

): Located at C2, it exerts a strong electron-withdrawing effect (-I, -M), deactivating the ring towards electrophilic attack but activating the C1 position for the initial nucleophilic formation. It also participates in an intramolecular hydrogen bond with the amine proton ( -

Fluorine (

): Located at C4, it acts as a metabolic blocker in medicinal chemistry, preventing oxidative metabolism at the para-position (a common clearance pathway). -

N-Propyl Group: Increases lipophilicity (

) compared to the parent aniline, enhancing membrane permeability for biological applications.

Synthetic Methodology: Nucleophilic Aromatic Substitution ( )

The most robust synthesis involves the displacement of a leaving group (Halogen) activated by an ortho-nitro group. Two primary routes exist depending on precursor availability.

Route A: Displacement of Chloride (Cost-Effective)

Precursor: 1-Chloro-4-fluoro-2-nitrobenzene (also known as 2-nitro-4-fluorochlorobenzene).

Reagent: Propylamine (

Mechanism:

The reaction proceeds via an

Route B: Displacement of Fluoride (High Reactivity)

Precursor: 2,5-Difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene). Reagent: Propylamine.

Mechanism: In 2,5-difluoronitrobenzene, the fluorine at C2 is ortho to the nitro group (highly activated), while the fluorine at C5 is meta (unreactive). Nucleophilic attack occurs exclusively at C2. Upon renumbering the product as an aniline derivative, the C2 position becomes C1, and the original C5 fluorine becomes C4, yielding the target 4-fluoro-2-nitro-N-propylaniline .

Experimental Protocol (Route A)

Note: This protocol is designed for a 10 mmol scale.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-chloro-4-fluoro-2-nitrobenzene (1.75 g, 10 mmol) in Ethanol (15 mL).

-

Addition: Add Triethylamine (1.5 eq, 2.1 mL) to act as an acid scavenger.

-

Nucleophile: Add n-Propylamine (1.2 eq, 1.0 mL) dropwise over 5 minutes.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride. -

Work-up: Cool to room temperature. Concentrate under reduced pressure to remove ethanol. Dilute the residue with Ethyl Acetate (30 mL) and wash with Water (

mL) followed by Brine (15 mL). -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane) to yield the product as an orange solid.

Reaction Pathway Visualization

The following diagram illustrates the regioselective logic of the synthesis, highlighting why the propylamine attacks the specific carbon atom in both precursor scenarios.

Figure 1: Synthetic pathways demonstrating the regioselective nucleophilic aromatic substitution yielding 4-fluoro-2-nitro-N-propylaniline.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| 1H NMR (CDCl3) | Terminal methyl of propyl group | |

| Methylene bridge ( | ||

| N-methylene ( | ||

| Amine NH (deshielded by H-bond) | ||

| Aromatic protons (coupling with F) | ||

| FT-IR | 3350-3400 | N-H stretch (secondary amine) |

| 1530 & 1350 | ||

| Mass Spec (ESI) | m/z 199.2 | Protonated molecular ion |

Analytical Workflow Diagram

Figure 2: Analytical validation workflow ensuring structural integrity of the synthesized intermediate.

Applications in Drug Development[2]

This compound serves as a critical "building block" (intermediate) for:

-

Benzimidazole Synthesis: Reduction of the nitro group yields 4-fluoro-N1-propylbenzene-1,2-diamine . Condensation of this diamine with aldehydes or carboxylic acids generates 1-propyl-5-fluoro-benzimidazoles, a scaffold common in antihistamines and anthelmintics.

-

Metabolic Stability Studies: The fluorine atom blocks metabolic degradation at the C4 position, allowing researchers to probe Structure-Activity Relationships (SAR) regarding half-life and potency.

Safety & Handling

-

Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. 4-Fluoro-2-nitroaniline (Parent Compound). National Library of Medicine. Available at: [Link]

-

Göker, H., et al. (2002). Synthesis of New Substituted 6-(morpholin-4-yl)-1H-Benzimidazole Derivatives. TÜBİTAK Turkish Journal of Chemistry. (Describes synthesis of N-propyl derivatives). Available at: [Link]

Navigating the Solubility Landscape of 4-fluoro-2-nitro-N-propylaniline: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-fluoro-2-nitro-N-propylaniline in organic solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document serves as a critical resource for researchers, scientists, and drug development professionals. It offers a multi-faceted approach, combining theoretical principles for solubility prediction, qualitative analysis based on analogous compounds, and a detailed, field-proven experimental protocol for precise solubility determination. This guide is designed to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this important chemical intermediate.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates in various organic solvents is a cornerstone of successful drug development. It directly impacts critical processes such as reaction kinetics, purification efficiency through crystallization, and the formulation of the final dosage form. 4-fluoro-2-nitro-N-propylaniline, a substituted nitroaniline, presents a unique set of physicochemical properties that necessitate a thorough understanding of its solubility behavior. This guide will delve into the theoretical underpinnings of its solubility and provide a practical approach to its experimental determination, thereby mitigating the risks associated with poor solubility and accelerating the development timeline.

Physicochemical Properties of 4-fluoro-2-nitro-N-propylaniline

To appreciate the solubility characteristics of 4-fluoro-2-nitro-N-propylaniline, a summary of its key physicochemical properties is essential. While experimental data for this specific compound is limited, we can infer certain properties from its structure and from data on analogous compounds.

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₉H₁₁FN₂O₂ | Calculated |

| Molecular Weight | 198.19 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar nitroanilines |

| Polarity | Polar molecule | Presence of nitro, amine, and fluoro groups |

| Hydrogen Bond Donor | Yes (N-H group) | Structural feature |

| Hydrogen Bond Acceptor | Yes (nitro and fluoro groups) | Structural feature |

The presence of both hydrogen bond donor and acceptor sites, coupled with a significant dipole moment arising from the nitro and fluoro substituents, suggests a complex interaction with various solvents. The propyl group introduces a degree of lipophilicity which will also influence its solubility profile.

Theoretical Framework for Solubility Prediction

In the absence of empirical data, theoretical models provide a valuable starting point for estimating solubility. The principle of "like dissolves like" is a fundamental concept, suggesting that polar compounds are more soluble in polar solvents, and non-polar compounds in non-polar solvents.[1]

Qualitative Predictions Based on Solvent Polarity

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and nitro groups of 4-fluoro-2-nitro-N-propylaniline. Therefore, good solubility is anticipated, particularly at elevated temperatures.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess significant dipole moments and can interact with the polar functionalities of the molecule. Moderate to good solubility is expected.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of the molecule, limited solubility is predicted in these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters.[2][3] HSP decomposes the total cohesion energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible. While the HSP values for 4-fluoro-2-nitro-N-propylaniline are not published, they can be estimated using group contribution methods. Researchers can then compare these estimated values to the known HSP of various solvents to guide their selection.[4][5]

Insights from Analogous Compounds

The solubility of structurally similar compounds can provide valuable qualitative insights. For instance, various nitroanilines are known to be soluble in common organic solvents.

-

2-Nitroaniline: Soluble in ethanol and very soluble in ether, acetone, benzene, and chloroform.[6]

-

3-Nitroaniline: Exhibits good solubility in organic solvents such as ethanol, acetone, and chloroform.[7]

-

p-Nitroaniline: Soluble in boiling water, ethanol, ether, and benzene.[8]

The N-propylation of 4-fluoro-2-nitroaniline to form the target compound will likely increase its solubility in less polar organic solvents due to the introduction of the alkyl chain, which enhances van der Waals interactions. However, the effect of N-alkylation on the pKa of the anilinium ion can also influence its interaction with protic solvents.[9]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of definitive public data, experimental determination of solubility is paramount for accurate process development. The isothermal equilibrium method is a robust and widely accepted technique for generating reliable quantitative solubility data.

Principle of the Isothermal Equilibrium Method

A supersaturated solution of the solute (4-fluoro-2-nitro-N-propylaniline) in the solvent of interest is agitated at a constant temperature for a sufficient period to reach thermodynamic equilibrium. At this point, the rate of dissolution equals the rate of precipitation. The concentration of the solute in the clear supernatant is then measured, which represents the solubility at that specific temperature.

Experimental Workflow

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Methodology

-

Materials and Equipment:

-

4-fluoro-2-nitro-N-propylaniline (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

-

Procedure:

-

Add an excess amount of 4-fluoro-2-nitro-N-propylaniline to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter to remove any undissolved solid.

-

Accurately weigh the collected sample of the saturated solution.

-

Allow the solvent to evaporate from the sample under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Alternatively, for analysis by HPLC or UV-Vis, accurately dilute a known volume of the filtered supernatant with a suitable solvent and determine the concentration against a pre-prepared calibration curve.

-

-

Data Calculation (Gravimetric Method):

-

Solubility ( g/100 g solvent) = [ (mass of residue) / (mass of saturated solution - mass of residue) ] * 100

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table to facilitate comparison between different solvents and temperatures.

Table 2: Experimentally Determined Solubility of 4-fluoro-2-nitro-N-propylaniline at 25 °C

| Solvent | Dielectric Constant | Solubility ( g/100 mL) | Observations |

| Methanol | 32.7 | [Experimental Value] | Clear, colorless solution |

| Acetone | 20.7 | [Experimental Value] | Clear, yellow solution |

| Ethyl Acetate | 6.02 | [Experimental Value] | Light yellow solution |

| Toluene | 2.38 | [Experimental Value] | Sparingly soluble |

| Hexane | 1.88 | [Experimental Value] | Insoluble |

Note: This table is a template to be populated with experimental data.

Conclusion and Recommendations

While a comprehensive public database on the solubility of 4-fluoro-2-nitro-N-propylaniline is currently unavailable, this guide provides a robust framework for researchers to navigate this challenge. By leveraging theoretical predictions, insights from analogous compounds, and a rigorous experimental protocol, scientists and drug development professionals can confidently determine the solubility of this compound in relevant organic solvents. The systematic approach outlined herein will enable informed solvent selection, leading to optimized reaction conditions, efficient purification processes, and the successful formulation of novel therapeutics. It is strongly recommended that researchers perform their own solubility studies for the specific solvent systems and conditions relevant to their applications to ensure accuracy and reproducibility.

References

-

Machine Learning Derived Quantitative Structure Property Relationship (QSPR) to Predict Drug Solubility in Binary Solvent Systems. Industrial & Engineering Chemistry Research - ACS Publications. (2021). [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC. (2020). [Link]

-

3-Nitroaniline. Solubility of Things. (n.d.). [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. (2022). [Link]

-

A Quantitative Structure-Property Relationship for Predicting Drug Solubility in PEG 400/Water Cosolvent Systems. UTMB Research Expert Profiles. (2004). [Link]

-

Solubilities of nitroanilines in different solvents at 303 K. ResearchGate. (n.d.). [Link]

-

MIT Open Access Articles Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (n.d.). [Link]

-

Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. (2002). [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. (n.d.). [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents?. Stack Exchange Chemistry. (2014). [Link]

-

Hansen solubility parameter. Wikipedia. (n.d.). [Link]

-

2-Nitroaniline. PubChem. (n.d.). [Link]

-

Accurate Quantitative Structure−Property Relationship Model To Predict the Solubility of C60 in Various Solvents Based on a Novel Approach Using a Least-Squares Support Vector Machine. ACS Publications. (2005). [Link]

-

Hansen solubility parameters (HSP). ResearchGate. (n.d.). [Link]

-

Solubility test for Organic Compounds. (2024). [Link]

-

Development of quantitative structure-property relationship models for early ADME evaluation in drug discovery. 1. Aqueous solubility. PubMed. (2001). [Link]

-

Introduction to Solubility Parameters. Scribd. (n.d.). [Link]

-

Hansen Solubility Parameters. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Hansen Solubility Parameters (HSP): 2 - Applications. American Coatings Association. (n.d.). [Link]

-

p-Nitroaniline. ChemBK. (n.d.). [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). [Link]

-

Selective N-Alkylation of Anilines in Ionic Liquids. Request PDF. (2025). [Link]

-

N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar. (2018). [Link]

-

Selective N-Alkylation of Aniline by Micellar Catalysis. PubMed. (1997). [Link]

-

An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols. ACS Catalysis - ACS Publications. (2017). [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. researchgate.net [researchgate.net]

- 5. paint.org [paint.org]

- 6. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

thermodynamic stability of 4-fluoro-2-nitro-N-propylaniline

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Fluoro-2-Nitro-N-Propylaniline

Abstract

This technical guide provides a comprehensive framework for evaluating the , a substituted nitroaromatic amine of interest in pharmaceutical and chemical synthesis. Given its energetic functional groups (nitro) and reactive sites, a thorough understanding of its thermal behavior is paramount for ensuring safety, defining stable storage conditions, and optimizing manufacturing processes. This document outlines both experimental and computational methodologies for characterizing the stability of this molecule. It provides detailed, field-proven protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), explains the theoretical underpinnings of these techniques, and introduces computational methods for predictive stability assessment. While specific experimental data for this compound is not extensively published, this guide synthesizes knowledge from structurally analogous compounds to present a robust analytical strategy.

Introduction: The Imperative for Stability Analysis

4-fluoro-2-nitro-N-propylaniline belongs to the class of nitroaromatic amines, which are foundational building blocks in the synthesis of dyes, agrochemicals, and, most critically, active pharmaceutical ingredients (APIs). The molecule's structure, featuring an electron-withdrawing nitro group and a halogen substituent on an N-alkylaniline core, imparts unique chemical properties but also introduces potential energetic liabilities. The nitro group, in particular, is an explosophore, and its presence necessitates a rigorous evaluation of the molecule's response to thermal stress.

Thermodynamic stability is not an abstract concept; it is a critical determinant of a chemical's lifecycle. For researchers, an unstable intermediate can lead to failed reactions or hazardous incidents in the lab. For drug development professionals, poor thermal stability can compromise the shelf-life of an API, lead to the formation of impurities, and pose significant risks during scale-up and manufacturing. Therefore, the early and accurate characterization of a compound's thermodynamic properties, such as its decomposition temperature and the energy it releases, is a non-negotiable aspect of chemical process safety and product development.

This guide serves as a practical resource for scientists tasked with this evaluation, detailing the "how" and the "why" of stability testing protocols.

Physicochemical Profile

A foundational step in any chemical analysis is to document the compound's basic properties. These identifiers are crucial for literature searches, regulatory documentation, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 4-fluoro-2-nitro-N-propylaniline | - |

| Molecular Formula | C₉H₁₁FN₂O₂ | |

| Molecular Weight | 198.19 g/mol | |

| CAS Number | Not explicitly assigned; analogous structures exist. | - |

| Appearance | Expected to be a yellow or orange crystalline solid | Based on analogues[1] |

| Canonical SMILES | CCCNC1=C(C=C(C=C1)F)[O-] | - |

| InChI Key | AOCNMSQFQYZNFH-UHFFFAOYSA-N (for isopropyl, propyl similar) |

Experimental Determination of Thermodynamic Stability

The cornerstone of stability analysis is empirical testing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques employed, providing complementary information on a material's thermal behavior.[2]

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] It is the definitive method for identifying and quantifying thermal events like melting (endothermic) and decomposition (exothermic). The onset temperature of an exothermic event (T_onset) is a critical indicator of the temperature at which decomposition begins, while the integrated area of the peak reveals the total energy released (enthalpy of decomposition, ΔH_d). This value is crucial for assessing thermal risk.[4]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔH_fusion: 28.45 J/g). This ensures the accuracy and trustworthiness of the subsequent measurements.

-

Sample Preparation: Accurately weigh 1-3 mg of 4-fluoro-2-nitro-N-propylaniline into a vented aluminum pan. A small sample size is critical to prevent over-pressurization of the cell during decomposition and to ensure uniform heat transfer.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Place both pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min. An inert atmosphere is essential to isolate the inherent thermal decomposition of the compound, preventing oxidative side reactions.[5]

-

Thermal Program:

-

Equilibrate the cell at 30 °C.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate is standard for screening studies, balancing resolution and analysis time.

-

-

Data Analysis: Record the heat flow as a function of temperature.

-

Identify the endothermic peak corresponding to the melting point (T_m).

-

Identify the sharp, exothermic peak corresponding to thermal decomposition. Determine the extrapolated onset temperature (T_onset) and the peak maximum temperature (T_peak).

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔH_d) in J/g.

-

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as it is heated in a controlled atmosphere.[5] This technique reveals the temperature ranges over which a compound decomposes and the mass of volatile fragments lost at each stage. It is complementary to DSC; while DSC measures the energy of decomposition, TGA quantifies its physical progression. For 4-fluoro-2-nitro-N-propylaniline, TGA can help elucidate the decomposition mechanism by showing if it occurs in a single step or multiple stages.

-

Instrument Calibration: Calibrate the TGA's microbalance using certified calibration weights. Verify the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

-

Sample Preparation: Place 5-10 mg of the sample into a ceramic or alumina crucible.

-

Atmosphere: Place the crucible onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at 50 mL/min to ensure an inert environment.

-

Thermal Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the sample mass as a function of temperature.

-

Plot the mass (%) vs. temperature curve (TGA curve).

-

Plot the first derivative of the TGA curve (DTG curve) to clearly identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition (T_onset, often defined as the temperature at 5% mass loss) and the temperatures of subsequent mass loss stages.

-

Quantify the residual mass at the end of the experiment.

-

Visualizing the Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted below. This process ensures that both energetic and mass loss characteristics are captured, providing a holistic view of the compound's behavior.

Caption: Workflow for the comprehensive thermal analysis of 4-fluoro-2-nitro-N-propylaniline.

Computational Assessment of Thermodynamic Stability

In modern drug development, computational chemistry provides invaluable predictive insights before a molecule is even synthesized.[6] Methods like Density Functional Theory (DFT) can calculate fundamental thermodynamic properties to estimate stability and identify potential energetic weak points within a molecule's structure.[7]

Causality: The thermodynamic stability of a molecule is intrinsically linked to the energy stored within its chemical bonds and its overall electronic structure. Computational models can quantify this by calculating:

-

Heat of Formation (HOF): The net change in enthalpy during the formation of the compound from its constituent elements in their standard states. A higher, more positive HOF often correlates with lower thermodynamic stability.[7][8]

-

Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. For nitroaromatic compounds, the C-NO₂ bond is often the weakest link and the "trigger bond" for decomposition.[9] A low BDE for this bond suggests a lower decomposition temperature.

-

Structure Optimization: The 3D geometry of the 4-fluoro-2-nitro-N-propylaniline molecule is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP functional with a 6-31G(d,p) basis set).

-

Frequency Calculation: A vibrational frequency analysis is performed to confirm the structure is a true energy minimum and to derive zero-point vibrational energy and thermal corrections.

-

Energy Calculation: Single-point energy calculations are performed using a higher level of theory to refine the electronic energy.

-

Property Calculation: Using isodesmic reactions or other established methods, the gas-phase HOF is calculated. BDEs for key bonds (especially C-NO₂) are computed as the energy difference between the optimized molecule and its constituent radicals.

Plausible Thermal Decomposition Pathway

Based on the known chemistry of nitroanilines, a plausible decomposition pathway can be hypothesized. The process is likely initiated by the homolytic cleavage of the C-NO₂ bond, as it is energetically the most labile.[9] The subsequent radical species are highly reactive and can trigger a cascade of further reactions, leading to the formation of gaseous products like NO₂, CO, CO₂, and a solid carbonaceous residue. The fluorine atom is expected to remain bonded to the aromatic ring until higher temperatures are reached due to the high strength of the C-F bond.[10]

Caption: A plausible initial step in the thermal decomposition of 4-fluoro-2-nitro-N-propylaniline.

Summary of Thermodynamic Data (Illustrative)

The following table summarizes the key thermodynamic parameters that would be determined through the methodologies described. The values provided are illustrative and represent typical findings for a nitroaromatic compound of this class.

| Parameter | Symbol | Typical Value | Method | Significance |

| Melting Point | T_m | 80 - 100 °C | DSC | Defines solid-to-liquid phase transition. |

| Enthalpy of Fusion | ΔH_f | 20 - 40 J/g | DSC | Energy required for melting. |

| Decomposition Onset (5% Mass Loss) | TGA_onset | 200 - 230 °C | TGA | Temperature of initial significant mass loss. |

| Decomposition Onset (Extrapolated) | DSC_onset | 210 - 240 °C | DSC | Onset of energetic decomposition.[4] |

| Enthalpy of Decomposition | ΔH_d | 800 - 1500 J/g | DSC | Total energy released; key for hazard assessment. |

| Calculated Heat of Formation (Gas) | ΔH_f° (g) | -50 to +50 kJ/mol | DFT (Computational) | Indicator of intrinsic molecular stability. |

| Calculated C-NO₂ Bond Dissociation Energy | BDE | 200 - 250 kJ/mol | DFT (Computational) | Energy of the "trigger bond" for decomposition. |

Conclusion and Future Outlook

This guide has established a robust, multi-faceted approach for characterizing the . The combined application of DSC and TGA provides essential, complementary experimental data on the material's energetic potential and decomposition profile. These empirical results, when augmented with computational predictions of HOF and BDE, create a comprehensive safety and stability profile.

For drug development professionals and process chemists, this information is critical for defining safe operating limits, establishing appropriate storage conditions, and mitigating risks during scale-up. Future work should focus on obtaining definitive experimental data for this specific molecule to validate the predictive models. Further studies using techniques like Accelerating Rate Calorimetry (ARC) could provide adiabatic decomposition data, which is crucial for modeling worst-case thermal runaway scenarios.

References

- Babu, K. R., et al. (2015). Crystal growth, spectral, thermal and optical properties of N-methyl-4-nitroaniline (NMNA) single crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- BenchChem (2025). N-Alkylanilines: A Technical Guide to Industrial Applications.

-

Wikipedia. 4-Nitroaniline. Available at: [Link]

- BenchChem (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.

-

Li, B., et al. (2020). Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Journal of Molecular Modeling, 26(9), 253. Available at: [Link]

-

Wikipedia. Differential scanning calorimetry. Available at: [Link]

-

Lucherelli, M. A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 577-584. Available at: [Link]

-

Malvern Panalytical. Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Semantic Scholar. Computational study about the thermal stability and the detonation performance of nitro-substituted thymine. Available at: [Link]

-

ResearchGate. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. Available at: [Link]

-

MDPI. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Available at: [Link]

-

TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available at: [Link]

-

PSN Labs. Thermogravimetric Analysis (TGA). Available at: [Link]

-

TA Instruments. Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

NIST. 4-Fluoro-2-nitroaniline - NIST WebBook. Available at: [Link]

-

PubChem. 4-Fluoro-2-nitroaniline. Available at: [Link]

-

ChemSynthesis. 4-nitro-N-propylaniline. Available at: [Link]

-

PubChem. 4-Fluoro-2-nitro-N-methylaniline. Available at: [Link]

-

MilliporeSigma. 4-Fluoro-2-nitroaniline 97. Available at: [Link]

-

Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Available at: [Link]

-

Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 324-327. Available at: [Link]

-

ODU Digital Commons. Computational Investigation of Energetic Materials: Influence of Electronic and Steric Properties on Sensitivity and Decomposition Mechanisms. Available at: [Link]

-

NIST/TRC. N-propylaniline -- Critically Evaluated Thermophysical Property Data. Available at: [Link]

Sources

- 1. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

- 2. tainstruments.com [tainstruments.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. psnlabs.com [psnlabs.com]

- 6. Computational-Simulation-Based Behavioral Analysis of Chemical Compounds [mdpi.com]

- 7. Computational study about the thermal stability and the detonation performance of nitro-substituted thymine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 10. turi.org [turi.org]

The Synthetic Potential of 4-Fluoro-2-nitro-N-propylaniline: A Technical Guide for Advanced Organic Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within the realms of medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 4-Fluoro-2-nitro-N-propylaniline emerges as a highly promising, albeit specialized, intermediate. Its unique trifunctional nature—a nucleophilic secondary amine, a reducible nitro group, and a strategically placed fluorine atom—offers a powerful toolkit for the synthetic chemist. The presence of the fluorine atom can enhance the metabolic stability and lipophilicity of target molecules, properties highly sought after in drug discovery.[1][2] The ortho-nitroaniline core provides a well-established gateway to a variety of heterocyclic systems, most notably benzimidazoles and quinoxalines, which are privileged scaffolds in numerous biologically active compounds.[3][4] This guide will provide an in-depth exploration of the potential applications of 4-fluoro-2-nitro-N-propylaniline, offering scientifically grounded insights into its synthesis and subsequent transformations into valuable heterocyclic structures.

Physicochemical Properties and Spectroscopic Signature

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₁₁FN₂O₂ | - |

| Molecular Weight | 198.19 g/mol | - |

| Appearance | Expected to be a colored (likely yellow or orange) solid | [5] |

| Solubility | Likely soluble in common organic solvents such as DCM, ethyl acetate, and alcohols. | - |

| ¹H NMR | Aromatic protons will exhibit complex splitting patterns due to H-H and H-F coupling. The N-propyl group will show characteristic aliphatic signals. | - |

| ¹³C NMR | Aromatic carbons will show resonances influenced by the electron-withdrawing nitro group and the electronegative fluorine. C-F coupling will be observable. | - |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring. | - |

| IR Spectroscopy | Characteristic peaks for N-H stretching (secondary amine), C-NO₂ stretching (aromatic nitro), and C-F stretching are expected. | - |

| Mass Spectrometry | The molecular ion peak (M+) at m/z 198.19 would be expected, along with characteristic fragmentation patterns. | - |

Synthesis of 4-Fluoro-2-nitro-N-propylaniline

The most direct and logical synthetic route to 4-fluoro-2-nitro-N-propylaniline is the N-alkylation of the commercially available 4-fluoro-2-nitroaniline. This transformation can be achieved through several established methods, with the choice of protocol often depending on the desired scale and available reagents.

Proposed Synthetic Pathway: N-Alkylation

A common and effective method for the N-alkylation of anilines is the reaction with an alkyl halide in the presence of a non-nucleophilic base.[6] The electron-withdrawing nitro group decreases the nucleophilicity of the aniline nitrogen, which may necessitate slightly more forcing conditions compared to an unactivated aniline.

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of Novel Anilines: Determining the Melting and Boiling Points of 4-fluoro-2-nitro-N-propylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical physicochemical properties of melting and boiling points, with a specific focus on the novel compound 4-fluoro-2-nitro-N-propylaniline. As a Senior Application Scientist, the goal is to furnish fellow researchers with not only the theoretical importance of these parameters but also with robust, field-tested methodologies for their accurate determination. In drug discovery and development, a thorough understanding of a molecule's physical properties is paramount, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3][4]

While specific, publicly available experimental data for the melting and boiling points of 4-fluoro-2-nitro-N-propylaniline are not readily found in the surveyed literature, this guide will provide the necessary protocols to determine these values empirically. For comparative purposes, data for the parent compound, 4-fluoro-2-nitroaniline, is presented. The unique structural combination of a nitro group and a fluorine atom in such molecules enhances their reactivity, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]

The Significance of Melting and Boiling Points in Pharmaceutical Development

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[6][7][8] For a pure crystalline solid, this transition occurs over a narrow temperature range.[6] The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[9] These fundamental physical constants are indispensable in the pharmaceutical industry for several key reasons:

-

Purity Assessment: A sharp, well-defined melting point is a strong indicator of a compound's purity.[1][6] Impurities tend to lower and broaden the melting point range.[1][6]

-

Compound Identification and Characterization: Every pure compound has a characteristic melting and boiling point under a given pressure. These values serve as crucial data points for identifying and characterizing newly synthesized molecules.[1][6]

-

Stability and Formulation: The melting point provides insights into the thermal stability of a compound.[1] This information is vital for developing stable pharmaceutical formulations and determining appropriate storage conditions.

-

Solubility and Bioavailability: There is an established relationship between a drug's melting point and its solubility, which in turn affects its absorption and bioavailability.[3] Generally, for poorly soluble drugs, lower melting points can be associated with better absorption.[3]

Physicochemical Data for 4-fluoro-2-nitroaniline (Parent Compound)

As a reference for researchers synthesizing and characterizing 4-fluoro-2-nitro-N-propylaniline, the properties of the parent aniline are provided below. It is anticipated that the addition of the N-propyl group will alter these values.

| Property | Value | Source |

| Molecular Formula | C6H5FN2O2 | [5][10] |

| Molecular Weight | 156.11 g/mol | [5][10] |

| Melting Point | 90-95 °C | [5][11] |

| Appearance | Light yellow to orange to dark green powder/crystals | [5][11] |

Note: Boiling point data for 4-fluoro-2-nitroaniline is not consistently reported in the available literature, which is common for solid compounds that may decompose at higher temperatures before boiling.

Experimental Protocol 1: Determination of Melting Point via the Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[2][7] It relies on heating a small sample in a sealed capillary tube and observing the temperature range over which it melts.[7]

Causality Behind Experimental Choices

-

Dry, Powdered Sample: The sample must be completely dry to avoid the depression of the melting point by residual solvent. A finely powdered, homogenous sample ensures efficient and uniform heat transfer.[7]

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for accuracy.[12] This allows the temperature of the heating block, the thermometer, and the sample to remain in equilibrium, providing a true reading of the melting temperature.[12]

-

Calibration: Using a melting point standard with a known, sharp melting point is essential for calibrating the apparatus and ensuring the accuracy of the thermometer.

Step-by-Step Methodology

-

Sample Preparation: Ensure the synthesized 4-fluoro-2-nitro-N-propylaniline is a dry, finely ground powder.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.[12]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[7][12]

-

Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid determination by heating quickly to get a rough estimate.[12] Allow the apparatus to cool before proceeding.

-

Accurate Determination: With a new sample, heat rapidly to about 20 °C below the estimated melting point.[12]

-

Slow Heating and Observation: Decrease the heating rate to 1-2 °C per minute.[12]

-

Recording the Melting Range:

-

Record the temperature (T1) at which the first droplet of liquid appears.[12]

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: The melting point is reported as the range T1-T2.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Experimental Protocol 2: Determination of Boiling Point via Micro-Boiling Point Method

For novel compounds synthesized in small quantities, a micro-boiling point determination is the most efficient method.[13] This technique utilizes a Thiele tube or a similar apparatus to heat a small amount of the liquid with an inverted capillary tube.[13][14]

Causality Behind Experimental Choices

-

Inverted Capillary Tube: The inverted capillary tube (fusion tube) acts as its own manometer, trapping air. As the liquid is heated, this trapped air expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure, the liquid boils and its vapor fills the capillary, causing a rapid stream of bubbles.[13][14]

-

Cooling Phase Observation: The most accurate measurement is taken during the cooling phase. As the apparatus cools, the pressure inside the capillary drops. The boiling point is the temperature at which the external atmospheric pressure overcomes the vapor pressure inside the capillary, causing the liquid to be drawn back into it.[13][14] This method minimizes superheating errors.[14]

Step-by-Step Methodology

-

Sample Preparation: Place a small amount of liquid 4-fluoro-2-nitro-N-propylaniline (a few drops) into a small test tube or sample tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the sample liquid.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.[14]

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, or use a metal heating block.[14]

-

Heating the Sample: Heat the apparatus gently.[14] Initially, a slow stream of bubbles will emerge from the inverted capillary as the trapped air expands.

-

Observing the Boil: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is boiling and its vapor is displacing the air.[13][14]

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath to ensure even temperature distribution.

-

Recording the Boiling Point: The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube.[13][14] Record this temperature.

-

Barometric Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[14]

Workflow for Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The empirical determination of melting and boiling points is a foundational and indispensable activity in chemical synthesis and drug development. For a novel compound such as 4-fluoro-2-nitro-N-propylaniline, these values provide the first critical insights into its identity, purity, and physical nature. The methodologies detailed in this guide represent robust, validated procedures that, when executed with care, will yield accurate and reliable data, thereby supporting the confident progression of new molecular entities through the discovery pipeline.

References

- Experiment 1: Melting-point Determinations. (n.d.).

- Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.).

- Melting point determination. (n.d.).

- Measuring the Melting Point - Laboratory Equipment. (2023, May 8).

- BOILING POINT DETERMINATION. (n.d.).

- Determination of a Boiling Point - Experiment - Vernier. (n.d.).

- 02 Exp 1 Boiling Point Determination | PDF - Scribd. (n.d.).

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5).

- 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).

- Determination of Melting Point. (n.d.).

- 4-Fluoro-2-nitroaniline - Chem-Impex. (n.d.).

- 4-Fluoro-2-nitroaniline 97 364-78-3 - MilliporeSigma. (n.d.).

- 4-Fluoro-2-nitroaniline, 98% 50 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.).

- Melting point determination: Significance and symbolism. (2025, July 31).

- 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem. (n.d.).

- 4-Fluoro-2-nitro-N-(2-propanyl)aniline | Sigma-Aldrich. (n.d.).

- 4-Fluoro-2-nitroaniline | CAS 364-78-3 | SCBT. (n.d.).

- Ran, Y., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point.

- 364-78-3|4-Fluoro-2-nitroaniline|BLD Pharm. (n.d.).

- Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).

- 4-Fluoro-2-nitroaniline 97 364-78-3. (n.d.).

- Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor. (2000, January 31).

- Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC. (n.d.).

- 4-Fluoro-2-nitro-N-methylaniline | C7H7FN2O2 | CID 2774662 - PubChem. (n.d.).

- 4-Fluoro-2-nitro-N-(2-propanyl)aniline | Sigma-Aldrich. (n.d.).

- 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2015, April 9).

- 4-Fluoroaniline - Wikipedia. (n.d.).

- A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. (2018, November 15).

- 2-Fluoro-4-nitroaniline | CAS 369-35-7 - Ossila. (n.d.).

Sources

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. wisdomlib.org [wisdomlib.org]

- 3. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. chemimpex.com [chemimpex.com]

- 6. athabascau.ca [athabascau.ca]

- 7. westlab.com [westlab.com]

- 8. pennwest.edu [pennwest.edu]

- 9. scribd.com [scribd.com]

- 10. 4-Fluoro-2-nitroaniline | CAS 364-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. A10685.18 [thermofisher.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. uomus.edu.iq [uomus.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

Precision Synthesis and Functional Utility of N-Alkylated Fluoro-Nitroanilines: A Technical Review

Topic: Precision Synthesis and Functional Utility of N-Alkylated Fluoro-Nitroanilines Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary: The Fluorine-Nitro Synergy

In the landscape of modern medicinal chemistry, N-alkylated fluoro-nitroanilines represent a "privileged scaffold." Their value lies in the orthogonal reactivity of their substituents: the nitro group (

This guide moves beyond basic synthesis to explore the mechanistic causality governing their formation. We focus on the two primary synthetic vectors: Nucleophilic Aromatic Substitution (

Structural & Electronic Properties

The reactivity of fluoro-nitroanilines is dictated by the interplay between the highly electronegative fluorine and the resonance-withdrawing nitro group.

The "Fluorine Effect" in

Contrary to standard

-

Mechanism: The rate-determining step in

is the nucleophilic attack on the aromatic ring, not the bond breaking.[2] -

Causality: The high electronegativity of fluorine (

) significantly lowers the energy of the LUMO at the ipso-carbon, accelerating the formation of the anionic Meisenheimer complex.

Regioselectivity in Polyfluorinated Systems

When reacting 2,4-difluoronitrobenzene with alkylamines, two products are possible.

-

Ortho-Substitution (C-2): Favored by the strong inductive effect (

) of the adjacent nitro group, which stabilizes the negative charge in the transition state.[3] -

Para-Substitution (C-4): Favored by steric relief but electronically less activated than the ortho position.

Expert Insight: The selectivity is solvent-dependent.[4] Non-polar solvents often enhance ortho-selectivity via hydrogen bonding between the incoming amine and the nitro oxygen, whereas polar aprotic solvents (DMF, DMSO) may erode this selectivity by solvating the nucleophile.

Synthetic Workflows

Pathway A: Displacement (Primary Route)

This is the preferred method for generating N-alkyl-2-fluoro-4-nitroanilines or N-alkyl-4-fluoro-2-nitroanilines from fluoronitrobenzene precursors.

Experimental Protocol: Regioselective Synthesis of N-Alkyl-2-fluoro-4-nitroaniline

Target: Selective displacement of the ortho-fluorine in 2,4-difluoronitrobenzene.

Reagents:

-

Substrate: 2,4-Difluoronitrobenzene (1.0 equiv)

-

Nucleophile: Alkyl amine (e.g., Isopropylamine, 1.1 equiv)

-

Base: Triethylamine (

) or DIPEA (1.2 equiv) -

Solvent: THF (for kinetic control) or Acetonitrile.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-difluoronitrobenzene in anhydrous THF (0.5 M concentration) in a round-bottom flask under

atmosphere.-

Why: THF is moderately polar but allows for H-bonding interactions that favor ortho-attack.

-

-

Cooling: Cool the solution to -10°C using an ice/salt bath.

-

Why: Low temperature maximizes regioselectivity by distinguishing the activation energy barriers between C-2 and C-4 attack.

-

-

Addition: Mix the alkyl amine with the base in a separate vial. Add this mixture dropwise to the cold nitrobenzene solution over 30 minutes.

-

Control: Rapid addition causes localized heating, leading to bis-substitution or loss of regioselectivity.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with water. Extract with Ethyl Acetate (

).[5][6] Wash combined organics with brine, dry over -

Purification: Recrystallization from ethanol or flash chromatography.

Pathway B: Direct N-Alkylation (Secondary Route)

Used when the starting material is a fluoro-nitroaniline (e.g., 4-fluoro-2-nitroaniline).

Reagents:

-

Substrate: 4-Fluoro-2-nitroaniline[7]

-

Alkylating Agent: Alkyl Iodide/Bromide (1.1 equiv)

-

Base:

(2.0 equiv) or NaH (1.1 equiv for difficult substrates) -

Solvent: DMF or Acetone.[8]

Critical Consideration: Over-alkylation (formation of tertiary amines) is a risk. Use strictly stoichiometric alkyl halides and monitor conversion closely.

Visualization of Reaction Logic[3][9]

Mechanism of (Meisenheimer Complex)

The following diagram illustrates the transition state stabilization that dictates the reaction outcome.

Caption: Kinetic pathway of

Synthetic Decision Tree

Select the correct route based on your starting material availability and target regiochemistry.

Caption: Decision matrix for selecting between Nucleophilic Aromatic Substitution and Direct Alkylation.

Quantitative Data: Solvent Effects on Regioselectivity

The choice of solvent dramatically impacts the ratio of ortho (C-2) vs para (C-4) substitution in the reaction of 2,4-difluoronitrobenzene.

| Solvent | Dielectric Constant ( | Mechanism Influence | Ortho:Para Ratio (Approx) |

| THF | 7.5 | Promotes H-bonding (Amine-H | 95 : 5 |

| Toluene | 2.4 | Non-polar; tight ion pairing favors ortho | 90 : 10 |

| Acetonitrile | 37.5 | Polar aprotic; stabilizes free nucleophile | 80 : 20 |

| DMF | 36.7 | High polarity; disrupts H-bonding | 60 : 40 |

Note: Ratios are indicative for primary alkyl amines at 0°C. Steric bulk of the amine will further shift selectivity toward the para position.

Pharmaceutical Applications

These derivatives are not end-products but crucial "hinges" in drug discovery.

-

Benzimidazole Synthesis: Reduction of the nitro group to an amine (

) yields a fluoro-phenylenediamine. Cyclization with carboxylic acids or aldehydes generates benzimidazoles, a core scaffold in anti-parasitic and anti-cancer drugs. -

Linezolid Intermediates: 3,4-Difluoronitrobenzene derivatives are precursors to oxazolidinone antibiotics (e.g., Linezolid), used to treat multi-drug resistant Gram-positive bacteria.

-

Kinase Inhibitors: The fluorine atom on the aniline ring often improves metabolic stability by blocking P450 oxidation sites, extending the half-life of the final drug candidate.

References

-

BenchChem. (2025).[4][9] Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

-

American Chemical Society. (2025). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development. Retrieved from

-

National Institutes of Health (PMC). (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews.[10] Retrieved from

-

Inhance Technologies. (2025).[11] Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Retrieved from

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. inhancetechnologies.com [inhancetechnologies.com]

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of 4-fluoro-2-nitro-N-propylaniline via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive guide for the synthesis of 4-fluoro-2-nitro-N-propylaniline, a valuable synthetic intermediate, from 2,4-difluoronitrobenzene and propylamine. The core of this transformation is a highly regioselective nucleophilic aromatic substitution (SNAr) reaction. This application note details the underlying reaction mechanism, provides a robust, step-by-step laboratory protocol, outlines critical safety considerations, and presents methods for product purification and characterization. The content is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both practical guidance and a deep mechanistic understanding of the process.

Introduction and Scientific Background

Substituted nitroanilines are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. The target molecule, 4-fluoro-2-nitro-N-propylaniline, incorporates several key functional groups that allow for diverse subsequent chemical modifications. The synthesis route from 2,4-difluoronitrobenzene is an exemplary case of the Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr reaction is a powerful method for functionalizing aromatic rings, particularly those activated by strong electron-withdrawing groups.[1] In 2,4-difluoronitrobenzene, the nitro group (-NO₂) at the C2 position strongly withdraws electron density from the aromatic ring, making the ring electron-deficient and thus susceptible to attack by nucleophiles. The fluorine atoms serve as excellent leaving groups.

A key principle governing this reaction is regioselectivity. The nitro group activates the ortho (C1) and para (C4) positions towards nucleophilic attack. The substitution preferentially occurs at the C4 position (para to the nitro group) due to a combination of electronic and steric factors. The resonance-stabilized intermediate formed upon attack at the para position is more stable, leading to the desired product with high selectivity.[2]

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Addition: The reaction is initiated by the attack of the nucleophile, propylamine, on the electron-deficient carbon atom at the C4 position of the 2,4-difluoronitrobenzene ring. This step is typically the rate-determining step. The attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, providing the driving force for the reaction.

-

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored through the elimination of the fluoride ion from the C4 position. This yields the final product, 4-fluoro-2-nitro-N-propylaniline.

Caption: The two-step addition-elimination SNAr mechanism.

Safety and Handling

Extreme caution is required when handling the reagents for this synthesis. A thorough risk assessment must be conducted before commencing any experimental work.

-

2,4-Difluoronitrobenzene (CAS: 364-74-9): This compound is combustible and harmful if swallowed, inhaled, or in contact with skin.[3][4] It causes serious eye irritation and may cause respiratory irritation.[3][5] All handling must be performed in a certified chemical fume hood.[3][6]

-

Propylamine (CAS: 107-10-8): Propylamine is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): At a minimum, standard PPE includes chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[5][7]

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[3][5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5]

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Remove all sources of ignition.[5][6]

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding the target compound with high purity.

Reagents and Materials

| Reagent/Material | CAS Number | Molecular Wt. | Amount (mmol) | Equivalents |

| 2,4-Difluoronitrobenzene | 364-74-9 | 159.09 g/mol | 10.0 | 1.0 |

| Propylamine | 107-10-8 | 59.11 g/mol | 11.0 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 20.0 | 2.0 |

| Ethanol (Anhydrous) | 64-17-5 | 46.07 g/mol | 50 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |

| Hexane | 110-54-3 | 86.18 g/mol | As needed | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | As needed | - |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | As needed | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol) and anhydrous ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: Add potassium carbonate (2.76 g, 20.0 mmol). The K₂CO₃ acts as a base to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, preventing protonation of the amine nucleophile.

-

Addition of Nucleophile: Slowly add propylamine (0.91 mL, 11.0 mmol) to the stirring suspension at room temperature.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable eluent system is 10:1 Hexane:Ethyl Acetate. The product spot should be more polar than the starting 2,4-difluoronitrobenzene. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL).

-

Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as a yellow-orange oil or solid.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 20:1 Hexane:EtOAc) to isolate the pure 4-fluoro-2-nitro-N-propylaniline.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis and purification.

Characterization of Product

The identity and purity of the synthesized 4-fluoro-2-nitro-N-propylaniline should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the aromatic protons, the N-H proton (a broad triplet), and the aliphatic protons of the propyl group (triplet, sextet, triplet).

-

¹³C NMR: Signals for the six aromatic carbons and three aliphatic carbons.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₁₁FN₂O₂ (M.W. 198.19).

-

Infrared (IR) Spectroscopy: Characteristic peaks for the N-H stretch, aromatic C-H stretches, asymmetric and symmetric N-O stretches of the nitro group, and the C-F stretch.

While specific spectral data for the N-propylaniline derivative is not widely published, data for analogous compounds like 4-fluoro-2-nitroaniline (CAS 364-78-3) and 4-fluoro-2-nitro-N-methylaniline can serve as useful references for interpreting spectra.[8][9][10][11]

Conclusion

The synthesis of 4-fluoro-2-nitro-N-propylaniline from 2,4-difluoronitrobenzene provides a practical and efficient example of a regioselective nucleophilic aromatic substitution. The protocol described herein is robust and scalable, though careful attention to safety and handling procedures is paramount. By understanding the underlying mechanism and following the detailed experimental steps, researchers can reliably produce this valuable intermediate for further applications in chemical synthesis.

References

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.

- Thermo Fisher Scientific. (2010, August 30). Safety Data Sheet: 1,4-Difluoro-2-nitrobenzene.

- West Liberty University. (n.d.). Material Safety Data Sheet: 2,4-Difluoronitrobenzene, 99%.

- Kovács, I., et al. (2016). Continuous Synthesis and Purification by Coupling a Multistep Flow Reaction with Centrifugal Partition Chromatography.

- Multichem Exports. (n.d.). 2,4-DIFLUORONITROBENZENE Safety Data Sheet.

- ChemicalBook. (2025, September 27). 2,4-Difluoronitrobenzene - Safety Data Sheet.

- PubChem. (n.d.). 4-Fluoro-2-nitro-N-methylaniline.

- PubChem. (n.d.). 4-Fluoro-2-nitroaniline.

- Lebanon Seaboard Corporation. (2025, December 25). Safety Data Sheet.

- Barrow, S. J., et al. (2018).

- Nudelman, N. S., & Cerdeira, S. (1986). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Journal of the Chemical Society, Perkin Transactions 2, 695-698.

- Sigma-Aldrich. (n.d.). 4-Fluoro-2-nitro-N-(2-propanyl)aniline.

- Rao, Z. X., et al. (2018). 3D Printed Polypropylene Continuous‐Flow Column Reactors: Exploration of Reactor Utility in SNAr Addition Reactions and the Synthesis of Bicyclic and Tetracyclic Heterocycles. Chemistry – A European Journal, 24(63), 16766-16772.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene synthesis.

- Musacchio, A. J., et al. (2018). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 140(40), 12782–12786.

- NIST. (n.d.). 4-Fluoro-2-nitroaniline. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology.

- PrepChem.com. (n.d.). Synthesis of 4-fluoronitrobenzene.

- Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions.

- Santa Cruz Biotechnology. (n.d.). 4-Fluoro-2-nitroaniline.

- Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene?.

- Doyle, A. G., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8873–8879.

- Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.

- Campodónico, P. R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 508.

- Google Patents. (n.d.). WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene.

- Wikipedia. (n.d.). 4-Fluoronitrobenzene.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. westliberty.edu [westliberty.edu]

- 6. multichemexports.com [multichemexports.com]

- 7. businesscenter.lebsea.com [businesscenter.lebsea.com]

- 8. 4-Fluoro-2-nitro-N-methylaniline | C7H7FN2O2 | CID 2774662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluoro-2-nitroaniline [webbook.nist.gov]

- 11. 4-Fluoro-2-nitroaniline | CAS 364-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

Application Note: Precision N-Propylation of 4-Fluoro-2-nitroaniline

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This Application Note details the experimental protocols for the N-propylation of 4-fluoro-2-nitroaniline (CAS 364-78-3) . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, particularly EGFR tyrosine kinase inhibitors and other bioactive scaffolds where the 2-nitro-4-fluoro motif serves as a precursor to benzimidazoles or quinoxalines.

The Challenge: Nucleophilicity vs. Selectivity

The primary challenge in alkylating 4-fluoro-2-nitroaniline lies in the electronic nature of the substrate.

-

Deactivated Nucleophile: The ortho-nitro group is strongly electron-withdrawing (via both induction and resonance), significantly reducing the nucleophilicity of the primary amine. This necessitates forcing conditions (heat, polar aprotic solvents) or highly reactive electrophiles.

-

Chemo-selectivity: While the amine is deactivated, the C-4 fluorine is activated for Nucleophilic Aromatic Substitution (

). Conditions must be tuned to favor

To address these challenges, this guide presents two validated pathways:

-

Method A (Reductive Amination): High fidelity, mono-selective (Recommended for R&D/Medicinal Chemistry).

-

Method B (Direct Alkylation): Cost-effective, scalable (Recommended for Process Development with optimization).

Reaction Pathways & Logic

The following diagram illustrates the two strategic approaches to synthesizing the target secondary amine.

Figure 1: Strategic pathways for N-propylation. Method A minimizes over-alkylation via steric and electronic control of the imine reduction.

Experimental Protocols

Method A: Reductive Amination (Recommended)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the imine formed in situ without reducing the nitro group or displacing the fluorine.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount (Example) | Role |

| 4-Fluoro-2-nitroaniline | 156.11 | 1.0 | 1.56 g (10 mmol) | Substrate |

| Propionaldehyde | 58.08 | 1.2 | 0.70 g (0.87 mL) | Electrophile |

| NaBH(OAc)3 | 211.94 | 1.5 | 3.18 g | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 2.0 | 1.20 g (1.14 mL) | Catalyst |

| 1,2-Dichloroethane (DCE) | 98.96 | - | 20 mL | Solvent |

Step-by-Step Protocol

-

Imine Formation: In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitroaniline (10 mmol) in DCE (20 mL).

-